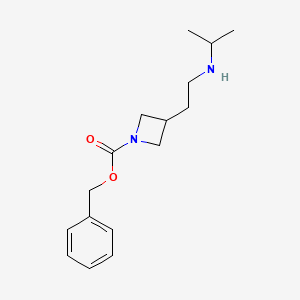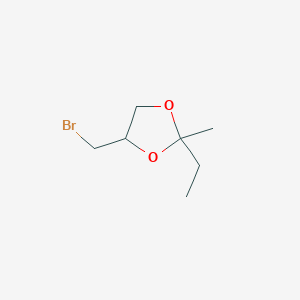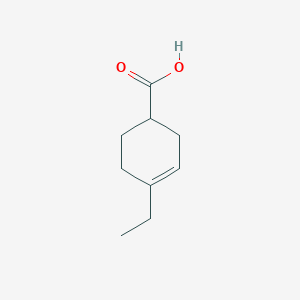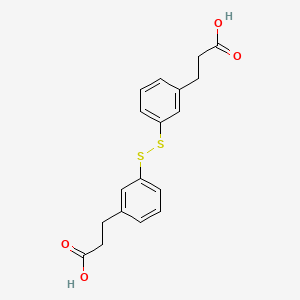
4-(Bromomethyl)-3-ethylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- is an organic compound with a furanone core structure. This compound is characterized by the presence of a bromomethyl group at the 4-position and an ethyl group at the 3-position of the furanone ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- typically involves the bromination of 3-ethyl-2(5H)-furanone. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- may involve continuous flow processes to ensure higher yields and better control over reaction parameters. The use of automated systems allows for precise temperature and reagent control, leading to more efficient production .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the furanone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
Scientific Research Applications
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a precursor for enzyme inhibitors.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition or modification of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 4-(chloromethyl)-3-ethyl-
- 2(5H)-Furanone, 4-(iodomethyl)-3-ethyl-
- 2(5H)-Furanone, 4-(methyl)-3-ethyl-
Uniqueness
2(5H)-Furanone, 4-(bromomethyl)-3-ethyl- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9BrO2 |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
3-(bromomethyl)-4-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9BrO2/c1-2-6-5(3-8)4-10-7(6)9/h2-4H2,1H3 |
InChI Key |
SWORCBOWBJLFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COC1=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)




![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)


![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
